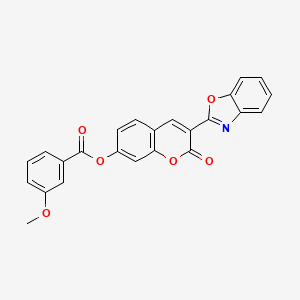

3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate

Description

3-(1,3-Benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is a heterocyclic compound featuring a coumarin backbone fused with a benzoxazole moiety and esterified with a 3-methoxybenzoate group. This compound’s structural complexity makes it a candidate for applications in materials science and medicinal chemistry, particularly due to its fluorescence properties and hydrogen-bonding capabilities .

Properties

IUPAC Name |

[3-(1,3-benzoxazol-2-yl)-2-oxochromen-7-yl] 3-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15NO6/c1-28-16-6-4-5-15(11-16)23(26)29-17-10-9-14-12-18(24(27)31-21(14)13-17)22-25-19-7-2-3-8-20(19)30-22/h2-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVEHDVRIRGORRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole ring, which can be synthesized from o-aminophenol and a carboxylic acid derivative under dehydrating conditions. The chromenone structure can be synthesized separately through the cyclization of a suitable precursor, such as a salicylaldehyde derivative, in the presence of an acid catalyst.

The final step involves the esterification of the chromenone derivative with 3-methoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the synthesis steps, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can be performed on the ester group using nucleophiles like amines or thiols to form amides or thioesters.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or chromium trioxide (CrO3) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or pyridine.

Major Products

Oxidation: Introduction of hydroxyl or carboxyl groups.

Reduction: Formation of alcohols from carbonyl groups.

Substitution: Formation of amides or thioesters from the ester group.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds containing benzoxazole and chromenone moieties exhibit significant anticancer properties. A study evaluating the cytotoxic effects of various derivatives on cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma), found that modifications in the chemical structure can enhance cytotoxicity. The presence of electron-withdrawing groups on the benzoxazole ring was particularly effective in increasing activity against these cell lines .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate | MCF-7 | 12.5 | |

| Benzoxazole derivative | HCT-116 | 15.0 |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies indicate that benzoxazole derivatives demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes, leading to cell death .

Photophysical Properties

The photophysical properties of this compound have been analyzed for potential applications in organic light-emitting diodes (OLEDs). The unique combination of chromenone and benzoxazole structures provides favorable light absorption and emission characteristics. Research indicates that these compounds can be engineered to emit specific wavelengths, making them suitable for use in display technologies .

| Property | Value |

|---|---|

| Absorption Maxima | 350 nm |

| Emission Maxima | 450 nm |

Environmental Remediation

Due to its potential reactivity, this compound has been explored for use in environmental remediation processes, particularly in the degradation of pollutants such as dyes and heavy metals. Studies suggest that the compound can catalyze reactions that break down complex organic pollutants into less harmful substances .

Case Study 1: Anticancer Efficacy

In a recent study published in Advances in Basic and Applied Sciences, researchers synthesized a series of benzoxazole derivatives, including the target compound. The study reported a significant reduction in cell viability in MCF-7 cells treated with the compound compared to untreated controls, highlighting its potential as an anticancer agent .

Case Study 2: Photophysical Characterization

A comprehensive analysis conducted by Kumar et al. focused on the optical properties of various chromenone derivatives. The findings indicated that the incorporation of benzoxazole increased both the quantum yield and stability of the emitted light, suggesting promising applications in OLED technology .

Mechanism of Action

The mechanism of action of 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole and chromenone rings can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes by binding to their active sites, preventing them from catalyzing essential biochemical reactions.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Observations :

- Benzoxazole vs. Benzothiazole : Replacing the benzoxazole oxygen with sulfur (as in the benzothiazole analog) alters electronic properties. Benzoxazole’s oxygen enhances hydrogen-bonding capacity, while benzothiazole’s sulfur may improve thermal stability .

- Ester Group Variations: The 3-methoxybenzoate group in the target compound offers a balance between polarity and steric bulk, contrasting with the hydrophobic pivalate (2,2-dimethylpropanoate) in the benzothiazole analog. This difference impacts solubility and crystallinity .

Spectroscopic and Coordination Behavior

Table 2: Infrared Spectroscopic Data Comparison

Key Observations :

- The target compound’s ester C=O stretching frequency (~1710 cm⁻¹) aligns with typical benzoate derivatives, but the absence of carboxylate bands (e.g., 1568 cm⁻¹ in sodium 3-methoxybenzoate) confirms its esterified form .

- Benzodithiazine derivatives exhibit distinct IR profiles due to SO₂ groups, which are absent in benzoxazole/coumarin hybrids .

Hydrogen Bonding and Crystal Engineering

- The methoxy and ester groups in the target compound facilitate hydrogen-bonding networks, as described in Etter’s graph-set analysis (). For example, the benzoxazole N atom may act as an acceptor, while the methoxy O serves as a donor, promoting layered crystal structures .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of coumarin-benzoxazole hybrids typically involves coupling reactions between activated coumarin intermediates and benzoxazole derivatives. For example:

- Step 1: Prepare the coumarin core (e.g., 7-hydroxy-2-oxo-2H-chromene) via Pechmann condensation of resorcinol derivatives with β-ketoesters under acidic conditions .

- Step 2: Introduce the benzoxazole moiety using a condensation reaction with 2-aminophenol derivatives under reflux in ethanol, maintaining a neutral pH (adjusted with NaOH) to avoid side reactions .

- Step 3: Esterify the 7-hydroxy group with 3-methoxybenzoyl chloride in anhydrous dichloromethane (DCM) using DMAP as a catalyst .

Optimization Tips: - Monitor reaction progress via TLC and purify intermediates using column chromatography (ethyl acetate/petroleum ether = 2:3) to achieve >80% yield .

- Recrystallize from DMSO for single-crystal growth suitable for X-ray analysis .

Q. Q2. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry. For example, triclinic (space group P1) systems with unit cell parameters (e.g., a = 6.3901 Å, b = 11.2413 Å) refine using SHELXL (R factor = 0.051) .

- NMR Spectroscopy: Assign peaks using H and C NMR. Coumarin C=O typically resonates at ~160 ppm, while benzoxazole protons appear as doublets at δ 7.2–8.5 ppm .

- Mass Spectrometry: Confirm molecular weight via ESI-MS (e.g., [M+1] = 352) and elemental analysis (C: 68.37%, H: 4.88%) .

Advanced Research: Biological and Computational Studies

Q. Q3. How can researchers evaluate the biological activity of this compound, particularly its potential as a multidrug resistance (MDR) inhibitor?

Methodological Answer:

- In Vitro Assays: Test inhibition of P-glycoprotein (P-gp) and carbonic anhydrase XII (hCA XII) using fluorescence-based transport assays. IC values <1 µM indicate strong MDR inhibition .

- Binding Studies: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins (e.g., KD = 10–100 nM for P-gp) .

- Cell-Based Assays: Measure cytotoxicity in cancer cell lines (e.g., MCF-7) using MTT assays, comparing IC values with doxorubicin controls .

Q. Q4. What computational strategies are effective for modeling interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to P-gp’s ATP-binding domain. Key interactions include H-bonds with Gln721 and hydrophobic contacts with Phe728 .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .

- QSAR Modeling: Corate substituent effects (e.g., 3-methoxy vs. 4-chloro) on activity using MOE or Schrödinger .

Data Analysis and Contradictions

Q. Q5. How should researchers address discrepancies in reported dihedral angles between the coumarin core and benzoxazole moiety in similar compounds?

Methodological Answer:

- Structural Analysis: Compare X-ray data (e.g., dihedral angles = 35.83°–69.99° in ) with DFT-optimized geometries (B3LYP/6-31G* level) to identify steric or electronic influences .

- Crystal Packing Effects: Investigate intermolecular forces (e.g., C–H···O hydrogen bonds) that may distort angles. Use Mercury software to visualize supramolecular networks .

- Functional Impact: Correlate conformational variations with biological activity (e.g., altered binding affinity due to planarity changes) .

Q. Q6. What experimental and computational approaches resolve contradictions in reported synthetic yields for analogous coumarin derivatives?

Methodological Answer:

- Reaction Monitoring: Use inline FTIR or HPLC to track intermediate formation and identify side products (e.g., unreacted 3-methoxybenzoyl chloride) .

- DoE Optimization: Apply design of experiments (DoE) to variables like temperature (70–110°C) and solvent polarity (DMF vs. ethanol) .

- Machine Learning: Train models on published yield data (e.g., 60–85%) to predict optimal conditions for novel derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.